molecular formula C12H9N3O3 B11473022 5-(furan-2-yl)-2-hydroxy-1-methylpyrido[2,3-d]pyrimidin-4(1H)-one

5-(furan-2-yl)-2-hydroxy-1-methylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B11473022
M. Wt: 243.22 g/mol
InChI Key: VYTIYWYXDMUOTI-UHFFFAOYSA-N
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Description

5-(FURAN-2-YL)-1-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a heterocyclic compound that has garnered attention due to its potential applications in medicinal chemistry. The compound features a furan ring fused to a pyridopyrimidine core, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(FURAN-2-YL)-1-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a furan derivative with a pyrimidine precursor in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-(FURAN-2-YL)-1-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydro derivatives .

Scientific Research Applications

5-(FURAN-2-YL)-1-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through inhibition of the enzyme poly (ADP-ribose) polymerase-1 (PARP-1). PARP-1 is involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death. The molecular targets include the active site of PARP-1, where the compound binds and prevents the enzyme from catalyzing its normal reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(FURAN-2-YL)-1-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is unique due to its specific combination of a furan ring and a pyridopyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C12H9N3O3

Molecular Weight

243.22 g/mol

IUPAC Name

5-(furan-2-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C12H9N3O3/c1-15-10-9(11(16)14-12(15)17)7(4-5-13-10)8-3-2-6-18-8/h2-6H,1H3,(H,14,16,17)

InChI Key

VYTIYWYXDMUOTI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC=CO3

Origin of Product

United States

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